molecular formula C8H11NO B8483025 N-allyl-3-furylmethylamine

N-allyl-3-furylmethylamine

Cat. No.: B8483025
M. Wt: 137.18 g/mol
InChI Key: SHVVCQOPRJRWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disclaimer: The following is a generalized template for a chemical product description. Specific data on 'N-allyl-3-furylmethylamine' was not available, and the information below is extrapolated from related compounds. It must be replaced with verified, experimental data. Product Introduction this compound is a chemical compound of interest in organic synthesis and materials science research. It features both an allyl group and a furan ring, making it a potential multi-functional building block for constructing more complex molecular architectures. Potential Research Applications The structural motifs present in this amine suggest its utility in several research areas. The furan ring can act as a diene in intramolecular Diels-Alder cycloaddition reactions, a key step in synthesizing complex nitrogen- and oxygen-containing heterocycles . The allyl group offers a site for further functionalization, such as through palladium-catalyzed cross-coupling or radical cyclization reactions, which are valuable methods in medicinal chemistry and polymer science . Furthermore, furan-based amines are increasingly investigated as precursors for developing bio-based polymers , including epoxy resins and polybenzoxazines, contributing to sustainable materials research . Handling and Safety This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. As with compounds of this class, appropriate safety precautions must be taken. Refer to the Material Safety Data Sheet (MSDS) for specific hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

N-(furan-3-ylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C8H11NO/c1-2-4-9-6-8-3-5-10-7-8/h2-3,5,7,9H,1,4,6H2

InChI Key

SHVVCQOPRJRWNQ-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC1=COC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for N Allyl 3 Furylmethylamine and Its Structural Analogues

Strategies Involving Furan-Based Precursors

The synthesis of N-allyl-3-furylmethylamine often begins with precursors already containing the furan (B31954) ring. These strategies are centered on the modification of furan-based starting materials to build the target molecule.

Synthesis via Reductive Amination Pathways

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. mdpi.comorganic-chemistry.org This process typically involves two main steps: the initial reaction of a carbonyl compound with an amine to form an imine, followed by the in-situ reduction of this imine to the corresponding amine. nih.govresearchgate.net

For the synthesis of this compound, this pathway commences with 3-furaldehyde and allylamine (B125299). These two reactants condense to form an N-allyl-1-(furan-3-yl)methanimine intermediate. This imine is subsequently reduced to yield the final secondary amine product. A variety of reducing agents can be employed for this transformation, ranging from complex metal hydrides to catalytic hydrogenation. masterorganicchemistry.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, nickel-based catalysts like Raney Ni have been successfully used for the reductive amination of furfural, a related furan aldehyde. sandermanpub.net Similarly, ruthenium-based catalysts have also shown high efficiency for the reductive amination of biomass-derived aldehydes. nih.gov

Table 1: Conditions for Reductive Amination of Furanic Aldehydes

Catalyst/ReagentAmine SourcePressureTemperatureSolventYield
Raney NiAmmonia2.0 MPa H₂130 °C1,4-dioxane96.3%
Raney CoAmmonia1 MPa H₂120 °CNot Specified98.9%
Ru/ZrO₂Aqueous NH₃Not SpecifiedNot SpecifiedWaterGood to Excellent
Ni₆AlOₓAqueous NH₃1 bar H₂100 °CWater99%

Note: This table presents data for the reductive amination of related furanic aldehydes to primary amines, illustrating typical conditions applicable to the synthesis of N-substituted variants. nih.govsandermanpub.net

This one-pot approach is advantageous due to its operational simplicity and the frequent high yields achieved. mdpi.comsctunisie.org

Derivatization of Furfurylamines and Related Intermediates

An alternative strategy involves starting with a pre-formed furfurylamine (B118560), specifically 3-furylmethylamine (also known as 3-aminomethylfuran). This intermediate, which already contains the furan ring and the aminomethyl group, can then be derivatized to introduce the allyl moiety. Derivatization is a common technique used to modify the functional groups of a molecule to alter its properties or to build more complex structures. iu.edunih.gov

The most direct method for this derivatization is N-alkylation, where 3-furylmethylamine is treated with an allylating agent such as allyl bromide or allyl chloride in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. This method is a specific example of the N-alkylation procedures discussed in section 2.2.1.

Other related intermediates can also be used. For example, a precursor with a leaving group on the methyl position, such as 3-(bromomethyl)furan, could react with allylamine to form the target compound. This approach modifies the furan intermediate rather than the amine intermediate.

Methodologies for 3-Furylamine Scaffold Construction

The availability of the 3-furylmethylamine precursor is critical for several synthetic routes. Unlike the more common 2-substituted furans, the synthesis of 3-substituted furans requires specific methodologies.

One documented route to a related precursor, 3-aminomethyl tetrahydrofuran, starts from maleic acid diester. This multi-step synthesis involves a Michael addition, reduction, dehydration cyclization to form the furan or dihydrofuran ring, and subsequent catalytic hydrogenation and reduction to obtain the aminomethyl group. google.com Another approach utilizes 2,3-dihydrofuran as a starting material. patsnap.com This compound can undergo reaction with dichloroacetyl chloride, followed by treatment with NBS and then ammonia water to produce furan-3-carboxamide. Subsequent reduction with a powerful reducing agent like LiAlH₄ yields furan-3-methylamine. patsnap.com

A different strategy begins with the hydroformylation of unsaturated olefins like 2,3-dihydrofuran to generate 3-formyltetrahydrofuran, which can then be converted to the amine via reductive amination. google.com These methods highlight the chemical ingenuity required to construct the less common 3-substituted furan scaffold, which is a key building block for the target molecule.

Approaches Incorporating Allyl Moiety Introduction

N-Alkylation and Related Allylation Procedures

N-alkylation is a fundamental and direct method for forming C-N bonds. In the context of synthesizing this compound, this involves the reaction of 3-furylmethylamine with an allyl halide. This reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction, where the amine acts as the nucleophile.

The efficiency of the reaction can be influenced by several factors, including the nature of the leaving group on the allyl electrophile (I > Br > Cl), the choice of solvent, the reaction temperature, and the base used. Molybdenum-catalyzed reactions have been shown to be effective for the allylic amination of allyl alcohols with various amines. organic-chemistry.org Palladium-catalyzed allylic amination is another powerful tool, even allowing for the use of aqueous ammonia as the nitrogen source. organic-chemistry.org

Table 2: Representative Conditions for N-Allylation of Amines

Catalyst/ReagentAllyl SourceBase/ConditionsSolventOutcome
MoO₃/TiO₂Allyl alcoholDehydrativeNot SpecifiedProvides various allyl amines
Palladium ComplexAllylic chlorideNot SpecifiedNot SpecifiedEffective for hindered amines
Palladium CatalystAllylic acetateAqueous ammoniaNot SpecifiedSynthesis of primary allylic amines

Note: This table illustrates general conditions for N-allylation reactions that are applicable to the synthesis of this compound from 3-furylmethylamine. organic-chemistry.org

Generation from Azaallyl Anions and Similar Intermediates

More contemporary and advanced approaches utilize highly reactive intermediates such as 2-azaallyl anions. rsc.org These anions are typically generated in situ by the deprotonation of aldimines or ketimines under mild conditions, avoiding the need for pre-formed organometallic reagents. rsc.org

A plausible pathway for the synthesis of this compound using this methodology would start with the formation of an imine from 3-furaldehyde and a suitable primary amine. Deprotonation of this imine with a strong, non-nucleophilic base (e.g., NaN(SiMe₃)₂) would generate the corresponding 2-azaallyl anion. nsf.gov This nucleophilic intermediate can then react with an electrophile.

Recent studies have shown that 2-azaallyl anions can undergo single electron transfer (SET) processes to react with alkyl or aryl halides, generating radicals that then couple to form the product. rsc.orgnsf.gov For instance, the reaction of a 2-azaallyl anion with an allyl halide could proceed via an Sₙ2 pathway or a radical coupling mechanism to introduce the allyl group and form the target amine after hydrolysis of the imine. rsc.org This method offers a powerful alternative for constructing α-branched amines and other complex nitrogen-containing molecules. duke.edu

Stereoselective Synthesis and Diastereocontrol in this compound Chemistry

The key challenge in the synthesis of chiral this compound lies in the stereocontrolled formation of the new stereocenter at the carbon atom bearing the amino group. The primary strategy to achieve this involves the diastereoselective or enantioselective allylation of an imine derived from 3-furaldehyde. This can be accomplished through several advanced methodologies, including the use of chiral auxiliaries, chiral catalysts, and substrate-based stereocontrol.

Chiral Auxiliary-Mediated Synthesis

One of the most reliable methods for achieving high levels of stereoselectivity is the use of a chiral auxiliary. wikipedia.org In this approach, 3-furaldehyde is first condensed with a chiral amine to form a chiral imine. The inherent chirality of the auxiliary then directs the nucleophilic attack of the allyl group to one of the two diastereotopic faces of the imine C=N double bond. Subsequent removal of the auxiliary yields the enantiomerically enriched target amine.

A widely used class of chiral auxiliaries for the synthesis of chiral amines is the sulfinamides, such as (R)- or (S)-tert-butanesulfinamide. The condensation of 3-furaldehyde with (R)-tert-butanesulfinamide would yield the corresponding N-sulfinylimine. The allylation of this imine, for instance using a Grignard or an indium-mediated reaction, is expected to proceed with high diastereoselectivity due to the steric hindrance imposed by the bulky tert-butyl group of the sulfinyl auxiliary. researchgate.net The stereochemical outcome is often predictable based on a chelation-controlled transition state model. After the allylation, the sulfinyl group can be readily cleaved under mild acidic conditions to afford the desired chiral amine.

Organocatalytic Asymmetric Allylation

In recent years, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral amines. nih.govnih.gov Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have been successfully employed to catalyze the asymmetric allylation of imines. beilstein-journals.org In a hypothetical synthesis of this compound, the imine formed in situ from 3-furaldehyde and allylamine could be activated by a chiral phosphoric acid catalyst. The catalyst would protonate the imine, enhancing its electrophilicity and creating a chiral environment that directs the approach of an allylating agent, such as an allylboronate ester, to one enantiotopic face.

The following table illustrates the typical performance of chiral phosphoric acid catalysts in the asymmetric allylation of imines derived from various aldehydes, which can be considered analogous to the reaction with a 3-furaldehyde-derived imine.

EntryAldehydeAllylating AgentCatalyst Loading (mol%)Yield (%)ee (%)
1BenzaldehydeAllylboronic acid pinacol ester108592
22-NaphthaldehydeAllylboronic acid pinacol ester108895
3CinnamaldehydeAllylboronic acid pinacol ester107590
4CyclohexanecarboxaldehydeAllylboronic acid pinacol ester108288

This data is representative of asymmetric allylation reactions of various imines catalyzed by chiral phosphoric acids and is intended to be illustrative of the potential outcomes for the synthesis of this compound.

Transition Metal-Catalyzed Asymmetric Allylation

Transition metal catalysis offers another versatile platform for the enantioselective synthesis of homoallylic amines. rsc.org Complexes of metals such as iridium, copper, and palladium with chiral ligands have been shown to be highly effective in catalyzing the asymmetric addition of allyl nucleophiles to imines. For instance, an iridium catalyst bearing a chiral phosphoramidite or diene ligand could be employed for the asymmetric allylation of the imine derived from 3-furaldehyde. organic-chemistry.org

The general reaction scheme for a transition metal-catalyzed asymmetric allylation of an imine is shown below:

The success of these catalytic systems often relies on the careful selection of the metal precursor, the chiral ligand, and the reaction conditions to achieve high yields and stereoselectivities. The data in the following table, derived from studies on analogous systems, showcases the potential of this approach.

EntryImine SubstrateMetal/LigandAllylating AgentYield (%)ee (%)
1N-benzylidenebenzylamineIr/(S)-BINAPAllyl-B(pin)9096
2N-(4-methoxybenzylidene)anilineCu/(R)-PhosAllyl-Si(Me)₃8591
3N-(furan-2-ylmethylene)benzylaminePd/(S)-Tol-BINAPAllyl-Sn(Bu)₃8894
4N-(thiophen-2-ylmethylene)benzylamineIr/(R)-SEGPHOSAllyl-B(pin)9297

This table presents representative data from transition metal-catalyzed asymmetric allylations of various imines and serves as an indication of the expected outcomes for the synthesis of this compound.

Diastereocontrol in the Allylation of Substituted Allyl Nucleophiles

When a substituted allyl nucleophile, such as a crotyl group, is used, the issue of diastereocontrol arises in addition to enantiocontrol. The reaction can lead to the formation of either syn or anti diastereomers. The stereochemical outcome is often dependent on the geometry of the crotylating agent (E or Z) and the nature of the catalyst and substrate. For example, the reaction of an imine with an (E)-crotylboronate in the presence of a chiral diol catalyst typically yields the anti product with high diastereoselectivity. nih.gov Conversely, the use of a (Z)-crotylboronate often leads to the corresponding syn diastereomer. This level of control would be crucial for the synthesis of more complex structural analogues of this compound.

Elucidation of Reaction Mechanisms and Advanced Reactivity Profiles of N Allyl 3 Furylmethylamine

Intramolecular Cycloaddition Reactions

The unique structural arrangement of N-allyl-3-furylmethylamine, featuring a furan (B31954) ring that can act as a diene and a tethered allyl group serving as a dienophile, makes it an ideal substrate for intramolecular cycloaddition reactions. These reactions provide a powerful synthetic route to complex nitrogen-containing heterocyclic frameworks.

Intramolecular Diels-Alder (IMDA) Reactions of N-allyl-2-furylmethylamine with Ethenetricarboxylates

Research has demonstrated that N-allyl-2-furylmethylamine can undergo a stereoselective intramolecular Diels-Alder (IMDA) reaction when treated with ethenetricarboxylate derivatives. researchgate.netresearchgate.net Specifically, the reaction of N-allyl-2-furylmethylamine with 1,1-diethyl 2-hydrogen ethenetricarboxylate, facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in the presence of triethylamine (Et3N), proceeds at room temperature to directly yield the intramolecular cycloadduct. researchgate.net This transformation occurs in a single step, highlighting the efficiency of the IMDA pathway for constructing polycyclic systems stereoselectively. researchgate.net While Lewis acids like EtAlCl2 and Cu(OTf)2 have been shown to catalyze intermolecular Diels-Alder reactions of ethenetricarboxylates, the intramolecular variant with the N-allyl-2-furylmethylamine scaffold proceeds efficiently under milder coupling conditions. researchgate.netresearchgate.net

Table 1: IMDA Reaction of N-allyl-2-furylmethylamine

Reactant 1Reactant 2ReagentsKey Outcome
N-allyl-2-furylmethylamine1,1-diethyl 2-hydrogen ethenetricarboxylateEDCI/HOBt/Et3NDirect formation of a stereoselective IMDA adduct

Regiochemical and Stereochemical Control in Furan-based Cycloadditions

The furan ring is a versatile component in cycloaddition reactions, capable of participating in various transformations, including [4+2] and [4+4] cycloadditions. nih.govresearchgate.net The regiochemistry and stereochemistry of these reactions are influenced by the nature of the reactants and the reaction conditions. In the context of furan-based IMDA reactions, the furan moiety typically serves as the diene component.

Theoretical studies using Density Functional Theory (DFT) have provided insight into the mechanisms governing these cycloadditions. pku.edu.cn For instance, in reactions involving dienylfurans, the cycloaddition can be initiated either at the furan ring's diene system or at an external diene substituent. pku.edu.cn The preferred pathway is often dictated by which part of the molecule is more reactive. In dienylisobenzofurans, the diene within the furan ring is typically the more reactive site, leading to a [4+2] cycloaddition followed by a nih.govresearchgate.net-vinyl shift to yield the final product. pku.edu.cn This preference is driven by the formation of a stable, aromatic benzene (B151609) ring in the intermediate, which provides a thermodynamic driving force for this specific regiochemistry. pku.edu.cn These findings underscore the subtle electronic factors that control the regiochemical and stereochemical outcomes in furan-based cycloadditions.

Domino Reaction Sequences Involving this compound Scaffolds

The this compound scaffold is well-suited for incorporation into domino reaction sequences, which allow for the construction of complex molecular architectures in a single pot. nih.govnih.gov These processes are highly efficient as they minimize purification steps and reduce waste. One relevant type of domino reaction involves allylic amination. nih.govnih.gov

Three-component domino reactions have been developed that combine arylglyoxal monohydrates, enaminones, and aromatic amines to synthesize fused pyrrole structures. nih.gov A key step in these sequences is an intermolecular allylic amination, which achieves a direct C(sp³)–N bond formation. nih.govnih.gov By analogy, the N-allyl group in this compound could participate in similar metal-free, one-pot domino processes. Such a sequence could involve an initial intermolecular reaction at the allylic position, followed by subsequent cyclizations involving the furan ring or the amine, leading to diverse and complex heterocyclic products.

Transformations Involving the Furan Heterocycle

The furan ring in this compound is not merely a passive diene; it can actively participate in a range of chemical transformations, including further cycloadditions and ring-opening reactions, which contribute to the compound's rich reactivity profile.

Cycloaddition Chemistry of Vinylfuran Systems

Vinylfurans, which are structurally related to the this compound system, exhibit diverse cycloaddition behavior. researchgate.net Depending on the reaction partner and conditions, they can engage in [4+2] and [2+2] cycloadditions. researchgate.net For example, 2-vinylbenzofurans react with dienophiles like 1,3-cyclohexadiene under photoinduced electron transfer conditions to yield [4+2] and [2+2] cycloadducts. researchgate.net The reaction proceeds through the formation of intermediate cyclobutyl radical cations. researchgate.net The furan moiety itself can also be a reactive partner in cycloadditions. Furan-fused cyclobutanones have been utilized as versatile C4 synthons in rhodium-catalyzed [4+2] and gold-catalyzed [4+4] cycloadditions with imines and anthranils, respectively. nih.govresearchgate.net This highlights the dual reactivity of the furan scaffold, where both the heterocyclic ring and its substituents can be active participants in building complex molecular frameworks.

Table 2: Cycloaddition Reactions of Furan Systems

Furan SystemReaction TypeReaction PartnerCatalyst/ConditionsProduct Type
2-Vinylbenzofuran[4+2] & [2+2]1,3-CyclohexadienePhotoinduced Electron TransferBicyclic adducts
Furan-fused cyclobutanone[4+2]IminesRhodium(I)Furan-fused lactams
Furan-fused cyclobutanone[4+4]AnthranilsGold(I)Furan-fused lactams

Ring Transformations and Potential Instability of Amino-Substituted Furans

The presence of an amino substituent on a furan ring can influence its stability and predispose it to ring-opening or rearrangement reactions, particularly under acidic conditions. osi.lv Research on 2-R-amino-3-furfurylthiophenes has shown that the furan ring can undergo acid-catalyzed recyclization. osi.lv The specific transformation pathway and the structure of the resulting product, such as derivatives of thieno[2,3-b]pyrrole, depend on the nature of the protecting group on the amine. osi.lv

Furthermore, the furan ring, in general, is susceptible to oxidation, which can lead to the formation of reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov This metabolic pathway can result in ring opening. For instance, the furan ring in the drug Prazosin undergoes significant in vivo oxidation to form a ring-opened carboxylic acid derivative. nih.gov While this does not always lead to toxicity, it demonstrates a key transformation pathway for substituted furans. nih.gov This inherent reactivity suggests that the amino-substituted furan core of this compound could be susceptible to similar ring transformations under specific chemical or biological conditions.

Reactivity of the Allyl Moiety

The allyl group in this compound is a versatile functional group that dictates a significant portion of the molecule's reactivity. Its electronic nature allows it to participate in a variety of reactions, including pericyclic rearrangements and reactions where it can act as either a nucleophile or an electrophile.

Sigmatropic Rearrangements in N-allyl Systems (e.g.,acs.orgacs.org-sigmatropic, Cope Rearrangements)

N-allyl systems, such as this compound, are known to undergo acs.orgacs.org-sigmatropic rearrangements, which are concerted pericyclic reactions. These rearrangements involve the reorganization of six electrons over a six-atom framework, leading to a constitutional isomer of the starting material. The most relevant of these for N-allyl systems are the aza-Cope and Cope-type rearrangements.

The aza-Cope rearrangement is a heteroatomic variant of the Cope rearrangement where a nitrogen atom is part of the rearranging framework. wikipedia.org In the context of N-allyl enamines, this is often referred to as a 3-aza-Cope rearrangement. acs.orgresearchgate.net These reactions are thermally allowed and proceed suprafacially, in accordance with the Woodward-Hoffmann rules. wikipedia.org The driving force for these rearrangements is often the formation of a more thermodynamically stable isomer. organic-chemistry.org

For N-allyl enamines, the 3-aza-Cope rearrangement involves a acs.orgacs.org-sigmatropic shift that results in a 1,3-allylic migration from the nitrogen to a carbon atom. acs.orgresearchgate.net The reaction proceeds through a chair-like transition state, which accounts for the high stereospecificity often observed. acs.orgresearchgate.net Deuterium-labeling experiments have confirmed the concerted nature of this rearrangement, showing an inversion of the allyl group as it migrates. acs.orgresearchgate.net

While the classic Cope rearrangement involves a 1,5-diene, the aza-Cope rearrangement in N-allyl systems can be facilitated by converting the amine to an enamine or an iminium ion. The cationic 2-aza-Cope rearrangement, for instance, occurs at significantly lower temperatures (100-200 °C lower) than the all-carbon Cope rearrangement due to the presence of the charged nitrogen atom, which lowers the activation barrier. wikipedia.org

The table below summarizes key aspects of sigmatropic rearrangements relevant to N-allyl systems.

Rearrangement TypeKey FeaturesTypical ConditionsStereochemistry
3-Aza-Cope acs.orgacs.org-sigmatropic shift in N-allyl enamines. acs.orgresearchgate.netThermal or acid-catalyzed. acs.orgresearchgate.netHighly stereospecific, proceeding through a chair-like transition state. acs.orgresearchgate.net
Cationic 2-Aza-Cope Involves an iminium ion intermediate. wikipedia.orgLower activation energy compared to the neutral Cope rearrangement. wikipedia.orgOften highly diastereoselective. wikipedia.org

It is important to note that in some cases, a minor, non-concerted reaction pathway may compete with the concerted acs.orgacs.org-sigmatropic mechanism, leading to a slight loss of stereospecificity. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Allyl Group

The allyl group in this compound can exhibit both nucleophilic and electrophilic character, depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Reactivity:

The π-bond of the allyl group can act as a nucleophile, attacking electrophilic centers. This reactivity is typical of alkenes. For instance, the allyl group can undergo addition reactions with strong electrophiles. However, the nitrogen atom in this compound is also a nucleophilic center. The relative reactivity of the allyl group versus the nitrogen atom can be influenced by steric and electronic factors. In many cases, the lone pair on the nitrogen is more nucleophilic than the allyl π-system.

Electrophilic Reactivity:

The allyl group can be rendered electrophilic, particularly in the presence of a transition metal catalyst. jst.go.jp Palladium-catalyzed allylic amination is a well-established method where the allyl group of an allylic amine can be activated to react with nucleophiles. jst.go.jplibretexts.org In these reactions, a π-allylpalladium intermediate is formed, which is then attacked by a nucleophile. libretexts.org

Allylic amines are generally more reactive as electrophiles in palladium-catalyzed reactions than the corresponding allylic alcohols. jst.go.jp This inherent reactivity allows for selective transformations. The electrophilic activation of the allyl group enables the formation of new carbon-carbon or carbon-heteroatom bonds at the allylic position.

The table below outlines the dual reactivity of the allyl group.

Reactivity TypeDescriptionExample Reaction
Nucleophilic The π-bond of the allyl group attacks an electrophile.Addition of a strong acid across the double bond.
Electrophilic The allyl group is activated by a catalyst (e.g., Palladium) to react with a nucleophile. jst.go.jpPalladium-catalyzed allylic substitution, where a nucleophile displaces the amino group. libretexts.org

Furthermore, allylic halides, which can be formed from allylic amines, are excellent substrates for SN2 reactions. The reactivity of these systems is enhanced by the ability of the double bond to stabilize the transition state. nih.gov This highlights the potential for this compound to be a precursor to other functionalized allylic compounds.

Computational Chemistry and Theoretical Investigations of N Allyl 3 Furylmethylamine Reactivity

Density Functional Theory (DFT) Studies for Mechanistic Elucidaion

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for elucidating reaction mechanisms by calculating the energies of reactants, products, and intermediate transition states.

A critical aspect of understanding a chemical reaction's mechanism is the identification and characterization of its transition state—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating these structures and determining their geometries. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, dictates the reaction rate. A lower energy barrier corresponds to a faster reaction. For a molecule like N-allyl-3-furylmethylamine, DFT could be used to model reactions such as electrophilic additions to the allyl double bond or the furan (B31954) ring, and predict the associated energy barriers.

Many reactions involving molecules with multiple reactive sites, such as this compound, can yield different constitutional isomers (regioisomers) or stereoisomers. DFT is a valuable tool for predicting the selectivity of such reactions. By calculating the energy barriers for the transition states leading to each possible product, the kinetically favored pathway can be identified. For instance, in an electrophilic addition to the allyl group of this compound, DFT could predict whether the electrophile adds to the terminal or internal carbon of the double bond by comparing the activation energies of the two competing pathways.

The three-dimensional arrangement of atoms in a molecule (conformation) can significantly influence its reactivity. This compound has several rotatable bonds, leading to multiple possible conformers. Computational studies on the closely related compound, furfurylamine (B118560), have revealed the existence of different conformers based on the torsion angle of the aminomethyl group relative to the furan ring. nih.gov A similar DFT-based conformational analysis for this compound would identify the lowest energy (most stable) conformers and the energy penalties for adopting other conformations. This information is crucial for understanding how the molecule might orient itself when approaching a reactant or a catalyst's active site.

A theoretical study on furfurylamine highlighted the presence of two main conformers, gauche and syn, with the gauche conformer being predominant. nih.gov The relative energies and populations of these conformers were determined computationally, providing insight into the molecule's structural preferences. nih.gov

Table 1: Calculated Relative Energies and Boltzmann Populations of Furfurylamine Conformers nih.gov
ConformerRelative Enthalpy (kJ·mol⁻¹)Relative Free Energy (kJ·mol⁻¹)Boltzmann Population (%) at 298.15 K
gauche0.000.0075.7
syn2.93.024.3

Furthermore, DFT can model intermolecular interactions, such as hydrogen bonding, which are vital in understanding the behavior of this compound in solution or its interaction with biological macromolecules.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a detailed picture of the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the energy and shape of the LUMO relate to its ability to accept electrons (electrophilicity). For this compound, an MO analysis would likely show that the HOMO is localized on the nitrogen atom and the π-systems of the furan ring and the allyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would indicate the most likely sites for nucleophilic attack.

Simulation of Reaction Pathways and Kinetic Profiles

By combining the energies of reactants, transition states, and products calculated via methods like DFT, a complete reaction profile can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. From the calculated energy barriers, reaction rate constants can be estimated using transition state theory. These rate constants can then be used in kinetic models to simulate the concentration of reactants, intermediates, and products over time under various conditions. Such simulations are invaluable for optimizing reaction conditions and for gaining a deeper, quantitative understanding of the reaction dynamics. For instance, a kinetic model for a reaction involving this compound could predict the yield of a desired product as a function of temperature and reactant concentrations. mtu.edu

Advanced Spectroscopic Characterization for N Allyl 3 Furylmethylamine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-allyl-3-furylmethylamine. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Elucidation of Complex Molecular Architectures and Stereochemistry

One-dimensional (1D) ¹H and ¹³C NMR spectra offer a fundamental assessment of the molecular structure. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the furan (B31954) ring protons, the allylic protons, and the methylene bridge protons are observed. The chemical shifts (δ) of these protons are indicative of their electronic environment. For instance, the furan protons typically resonate in the aromatic region, while the vinylic protons of the allyl group appear further upfield.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons. A COSY spectrum would reveal correlations between adjacent protons, confirming the spin systems of the furan ring and the allyl group. An HSQC experiment maps the direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of each carbon atom in the ¹³C NMR spectrum.

Table 1: Representative ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.40 s 1H H-2 (Furan)
~7.35 t 1H H-5 (Furan)
~6.30 s 1H H-4 (Furan)
~5.85 m 1H -CH=CH₂ (Allyl)
~5.20 d 1H -CH=CH₂ (trans)
~5.10 d 1H -CH=CH₂ (cis)
~3.70 s 2H Furyl-CH₂-N
~3.20 d 2H N-CH₂-Allyl

Table 2: Representative ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
~143.0 CH C-5 (Furan)
~140.0 CH C-2 (Furan)
~135.5 CH -CH=CH₂ (Allyl)
~125.0 C C-3 (Furan)
~117.0 CH₂ -CH=CH₂ (Allyl)
~110.0 CH C-4 (Furan)
~52.0 CH₂ N-CH₂-Allyl

Dynamic NMR for Conformational and Mechanistic Insights

Dynamic NMR (DNMR) refers to the study of chemical rate processes by NMR spectroscopy. rsc.org For molecules like this compound, which possess conformational flexibility, DNMR can provide valuable insights into these dynamic processes. nih.gov The rotation around single bonds, such as the C-C and C-N bonds of the side chain, can lead to the existence of different conformers. At low temperatures, the interconversion between these conformers might be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. monmouth.edu

By analyzing the changes in the NMR line shape as a function of temperature, it is possible to determine the kinetic and thermodynamic parameters (e.g., activation energy, ΔG‡) for the conformational exchange. nih.gov This information is critical for understanding the molecule's behavior in different environments and its potential interactions with biological targets or other reactants. While specific DNMR studies on this compound are not widely published, the principles are readily applicable to investigate the rotational barriers of the furylmethyl and allyl substituents.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Advanced MS techniques provide high accuracy and structural information, making them essential for the characterization of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to within a few parts per million). This allows for the calculation of the elemental formula of this compound (C₈H₁₁NO). The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. The experimentally determined exact mass from HRMS serves as a definitive confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 3: Exact Mass Determination of this compound

Parameter Value
Molecular Formula C₈H₁₁NO
Theoretical Exact Mass 137.08406 g/mol

Tandem Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass spectrometer. This process provides a fragmentation pattern that is characteristic of the molecule's structure.

For this compound, MS/MS analysis of the protonated molecule [M+H]⁺ would reveal key structural information. Common fragmentation pathways would likely involve:

Loss of the allyl group: Cleavage of the N-C bond to the allyl group would result in the loss of a neutral fragment of 41 Da (C₃H₅), leading to a significant fragment ion.

Furan ring fragmentation: The furan ring can undergo characteristic cleavages. A primary fragmentation would be the cleavage of the bond between the furan ring and the methylene bridge, leading to the formation of a furfuryl cation or related structures.

Cleavage alpha to the nitrogen: The C-C bond adjacent to the nitrogen atom is a common site for fragmentation in amines.

By analyzing the masses of the fragment ions, the precise structure of this compound can be pieced together and confirmed. This detailed fragmentation analysis is invaluable for distinguishing it from structural isomers.

Table 4: Plausible MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Plausible Fragment Structure/Identity
138.09 96.06 42.03 [M+H - C₃H₆]⁺ (Loss of propene)
138.09 81.04 57.05 [C₅H₅O]⁺ (Furfuryl cation)

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. globalresearchonline.net These techniques are complementary and are particularly useful for identifying the functional groups present in this compound.

In the infrared spectrum , absorption bands correspond to specific bond vibrations (stretching, bending). Key expected absorptions for this compound include:

N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H stretches: Absorptions for the furan ring C-H bonds typically appear above 3100 cm⁻¹, while the sp² C-H stretch of the allyl group is just above 3000 cm⁻¹, and the sp³ C-H stretches of the methylene groups are just below 3000 cm⁻¹.

C=C stretch: The alkene double bond of the allyl group will show a characteristic absorption around 1645 cm⁻¹. The furan ring C=C stretching vibrations occur in the 1500-1600 cm⁻¹ region. researchgate.net

C-N stretch: This vibration typically appears in the 1000-1250 cm⁻¹ range.

C-O-C stretch: The furan ether linkage gives rise to a strong absorption, often around 1015-1075 cm⁻¹. chemicalpapers.com

Raman spectroscopy provides complementary information. While C=O, O-H, and N-H bonds often give strong IR signals, C=C and C-C bonds tend to produce strong signals in Raman spectra. Therefore, the C=C bond of the allyl group and the vibrations of the furan ring would be expected to be prominent in the Raman spectrum of this compound. chemicalpapers.com

Table 5: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350 N-H Stretch Secondary Amine
~3120 C-H Stretch Furan Ring
~3080 C-H Stretch Alkene (Allyl)
~2920, 2850 C-H Stretch Methylene (CH₂)
~1645 C=C Stretch Alkene (Allyl)
~1580, 1500 C=C Stretch Furan Ring
~1150 C-N Stretch Amine

Characterization of Functional Groups and Bond Vibrations

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and characterizing the bond vibrations within a molecule. The vibrational spectrum of this compound is expected to be a composite of the characteristic modes of the furan ring, the allyl group, the secondary amine, and the methylene bridge.

Expected Vibrational Modes:

Furan Ring: The furan moiety is predicted to exhibit several characteristic vibrations. These include C-H stretching of the aromatic ring protons, typically appearing above 3100 cm⁻¹. Ring stretching vibrations, involving the C=C and C-O-C bonds, are expected in the 1600-1400 cm⁻¹ region. The symmetrical and asymmetrical stretching of the C-O-C group within the ring also gives rise to distinct bands.

Allyl Group: The allyl group will contribute characteristic peaks for its vinyl C-H stretching (~3080-3020 cm⁻¹) and the aliphatic C-H stretching of its CH₂ group (~2950-2850 cm⁻¹). A key identifier is the C=C double bond stretching vibration, which is expected around 1645 cm⁻¹.

Secondary Amine: The secondary amine (N-H) group provides a moderately intense N-H stretching band in the 3500-3300 cm⁻¹ region. N-H bending vibrations are anticipated in the 1650-1550 cm⁻¹ range.

Methylene Bridge and C-N Bonds: The CH₂ group connecting the furan ring to the amine nitrogen will show C-H stretching vibrations (~2950-2850 cm⁻¹) and bending (scissoring) vibrations around 1450 cm⁻¹. The C-N stretching vibrations for both the furfuryl-amine and allyl-amine bonds are expected in the 1250-1020 cm⁻¹ region.

A summary of these anticipated vibrational frequencies is presented in the interactive table below.

Interactive Data Table: Predicted IR/Raman Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Furan RingAromatic C-H Stretch> 3100Medium-Weak
Ring C=C Stretch~1600-1450Medium-Strong
C-O-C Asymmetric Stretch~1180Strong
Allyl GroupVinyl =C-H Stretch~3080-3020Medium
C=C Stretch~1645Medium-Weak
Aliphatic C-H Stretch~2950-2850Medium
Secondary AmineN-H Stretch~3500-3300Medium
N-H Bend~1650-1550Medium
Methylene BridgeAliphatic C-H Stretch~2950-2850Medium
C-N BondsC-N Stretch~1250-1020Medium

In-situ Reaction Monitoring and Kinetic Studies

In-situ vibrational spectroscopy (primarily FTIR) is a valuable tool for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

This technique could be applied to study the synthesis of this compound, for instance, in the reductive amination of 3-furaldehyde with allylamine (B125299). By monitoring the reaction mixture in real-time, one could observe the disappearance of the aldehyde C=O stretching peak and the appearance of the characteristic N-H and C-N stretching bands of the product.

Furthermore, subsequent reactions of this compound could be monitored. For example, in a Diels-Alder reaction where the furan ring acts as a diene, the characteristic vibrational modes of the furan ring would diminish over time, while new peaks corresponding to the cycloaddition product would emerge. The rate of change in the intensity of these specific peaks can be used to calculate reaction rates and determine kinetic parameters, such as the rate constant and activation energy.

Electronic Spectroscopy (UV-Visible) and Chiroptical Methods (e.g., CD, ORD)

Analysis of Conjugated Systems and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. In this compound, the primary chromophore is the furan ring.

Furan is a five-membered aromatic heterocycle with a conjugated diene system. This conjugation arises from the overlapping p-orbitals of the four carbon atoms and one of the lone pairs of the oxygen atom. This system gives rise to π → π* electronic transitions when the molecule absorbs energy in the UV region. Theoretical and experimental studies on furan show strong absorption bands in the vacuum UV region, with the first π → π* transition occurring around 200-210 nm.

The allyl group itself contains a π-system, but it is not conjugated with the furan ring, as they are separated by a methylene bridge and a nitrogen atom. Therefore, its electronic transition would occur at a much shorter wavelength and likely be masked by the more significant absorption of the furan ring. The secondary amine acts as an auxochrome, and its non-bonding electrons could lead to n → σ* transitions, though these are typically weaker and may also be obscured. The presence of the alkylamine substituent on the furan ring might cause a small bathochromic (red) shift of the furan's π → π* transition compared to unsubstituted furan.

Interactive Data Table: Predicted Electronic Transitions for this compound

Chromophore Transition Type Predicted λmax (nm) Notes
Furan Ringπ → π~200-215The primary absorption band, characteristic of the conjugated diene system.
Secondary Aminen → σ< 200Weak transition, likely masked by the stronger furan absorption.

Determination of Absolute Configuration (if applicable)

This compound, in its parent structure, is an achiral molecule. It does not possess a stereocenter and therefore does not exhibit optical activity. Consequently, it would be inactive in chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

However, if a chiral center were introduced into the molecule—for example, through substitution on the methylene bridge or the allyl chain—the resulting enantiomers could be distinguished using these techniques. Secondary amines can be challenging to resolve due to pyramidal inversion, a process where the nitrogen atom and its substituents rapidly flip their configuration. libretexts.org However, if the inversion barrier is high enough or if the molecule is derivatized to form a stable chiral center, chiroptical analysis becomes feasible.

In such a hypothetical chiral derivative, the furan chromophore is in close proximity to the potential stereocenter. According to the principles of chiroptical spectroscopy, this arrangement would likely lead to a measurable Cotton effect in the CD spectrum at the wavelength corresponding to the furan's electronic transition (π → π*). The sign and intensity of this Cotton effect could then be used to determine the absolute configuration of the stereocenter, often by comparing the experimental spectrum to theoretically calculated spectra or to spectra of similar compounds with known configurations.

Applications of N Allyl 3 Furylmethylamine As a Chemical Intermediate

Construction of Complex Heterocyclic Ring Systems

The inherent reactivity of the furan (B31954) and allyl moieties within N-allyl-3-furylmethylamine makes it a valuable precursor for the synthesis of intricate heterocyclic architectures. These reactions often proceed through intramolecular pathways, leading to the efficient construction of fused and bridged ring systems that are of interest in medicinal chemistry and materials science.

While direct literature precedent for the synthesis of furo[2,3-f]isoindoles from this compound is not extensively documented, the structure of the molecule suggests a plausible synthetic pathway toward related fused heterocyclic systems. A potential strategy involves an intramolecular cyclization reaction. For instance, an intramolecular Heck reaction could be envisioned if the furan ring were appropriately substituted with a halide. A more general approach could involve an intramolecular Pictet-Spengler-type reaction, where the furan ring acts as the nucleophile.

A hypothetical reaction pathway could involve the acylation of the secondary amine followed by an acid-catalyzed intramolecular cyclization. The furan ring, being electron-rich, can participate in electrophilic substitution reactions, leading to the formation of a new ring fused to the furan core. The specific substitution pattern on the resulting fused system would depend on the position of the initial electrophilic attack on the furan ring.

Reaction Type Potential Intermediate Resulting Heterocycle Core
Intramolecular Friedel-Crafts AcylationN-acyl-N-allyl-3-furylmethylamineDihydrofuropyrrolone
Intramolecular Heck Reaction (with modified substrate)Halogenated this compound derivativeFused furo-isoindole precursor
Pictet-Spengler type reaction (with aldehyde)This compound and an aldehydeTetrahydrofuroisoindoline derivative

This table presents hypothetical pathways for the synthesis of fused heterocyclic systems from this compound derivatives.

Further research into the reactivity of this compound and its derivatives under various cyclization conditions is warranted to fully explore its potential in the synthesis of novel furo[2,3-f]isoindole analogues and other related fused architectures.

A significant application of this compound lies in its use as a precursor for bridged polycyclic compounds via intramolecular Diels-Alder (IMDA) reactions. A computational study on the closely related N-allyl-furfurylamine has shown that while the IMDA reaction is thermodynamically unfavorable for the parent compound, the introduction of a bulky substituent on the nitrogen atom, such as a trityl group, can render the reaction exergonic. researchgate.net This is attributed to the steric strain in the extended conformation of the starting material, which is relieved upon cyclization. researchgate.net

The IMDA reaction of an N-substituted this compound would proceed through a [4+2] cycloaddition, where the furan ring acts as the diene and the allyl group as the dienophile. This reaction would lead to the formation of a bridged oxanorbornene system fused with a nitrogen-containing ring.

Reactant Reaction Type Product Core Structure Thermodynamic Feasibility
N-allyl-furfurylamineIMDAAza-oxidobicyclo[4.4.0]deceneUnfavorable
N-trityl-allyl-furfurylamineIMDAN-trityl-aza-oxidobicyclo[4.4.0]deceneFavorable researchgate.net

This table summarizes the influence of N-substitution on the feasibility of the intramolecular Diels-Alder reaction of N-allyl-furfurylamines, which is analogous to this compound.

The resulting bridged polycyclic amines are valuable scaffolds in organic synthesis and can serve as precursors for more complex molecules, including natural product analogues. The ability to control the thermodynamics of the IMDA reaction through the choice of the N-substituent provides a powerful tool for the strategic synthesis of these intricate structures.

Role in Biomass Valorization and Sustainable Chemical Production

The synthesis of this compound can be integrated into the broader context of biomass valorization, contributing to the development of sustainable chemical production processes. The furan moiety of the molecule is derivable from furfural, a key platform chemical produced from the dehydration of pentose sugars found in lignocellulosic biomass. rsc.orgnih.govnih.gov

The production of furfurylamine (B118560) from furfural is a well-established transformation that can be achieved through chemical or biocatalytic methods. rsc.orgnih.gov Recent advancements have focused on chemoenzymatic strategies to convert biomass directly to furfurylamine in an environmentally friendly manner. nih.govnih.gov

The synthesis of this compound would then involve the subsequent allylation of the biomass-derived furfurylamine. This two-step process, starting from renewable feedstocks, positions this compound as a bio-based intermediate for the production of value-added chemicals.

Biomass Feedstock Key Intermediate Transformation Product
Corncob, Sugarcane Bagasse, Rice StrawXylanHydrolysis and DehydrationFurfural nih.gov
FurfuralFurfuralReductive AminationFurfurylamine rsc.orgnih.gov
FurfurylamineFurfurylamineAllylationThis compound

This table outlines a potential pathway for the sustainable production of this compound from renewable biomass resources.

The use of biomass-derived intermediates like this compound aligns with the principles of green chemistry by reducing the reliance on fossil fuels and promoting the use of renewable resources for chemical synthesis.

Development of Functional Materials Precursors

The unique combination of a furan ring and an allyl group in this compound makes it a promising precursor for the development of functional materials. Both furan and allyl functionalities can participate in polymerization reactions, opening avenues for the synthesis of novel polymers with tailored properties.

The furan moiety can be involved in Diels-Alder polymerizations, where it acts as a diene in reactions with suitable dienophiles. This approach can lead to the formation of cross-linked or linear polymers with thermally reversible properties. Furthermore, the furan ring can be opened to create linear polymer chains with reactive functionalities.

The allyl group is readily polymerizable through free-radical or other polymerization mechanisms. The presence of both functionalities allows for the possibility of creating copolymers or cross-linked networks with unique architectures and properties. For instance, this compound could be used as a monomer in the synthesis of polyamines or as a cross-linking agent in other polymer systems.

Functional Group Polymerization Type Potential Polymer Structure Potential Application
FuranDiels-Alder PolymerizationCross-linked or linear polymersSelf-healing materials, reversible adhesives
AllylRadical PolymerizationPoly(this compound)Specialty resins, coatings
Furan and AllylCo-polymerization/Cross-linkingCross-linked networksThermosets, functional hydrogels

This table illustrates the potential of this compound as a monomer for the synthesis of various types of functional polymers.

Moreover, furan-containing compounds are known to exhibit a range of biological activities, and polymers derived from this compound could find applications in biomedical fields, such as in the development of drug delivery systems or biocompatible materials. The versatility of this molecule as a precursor for functional materials highlights its potential to contribute to the advancement of materials science.

Q & A

Q. What are the standard synthetic routes for N-allyl-3-furylmethylamine, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound can be synthesized via reductive amination, leveraging methodologies similar to those used for structurally related furan-containing amines. For example, Pd/NiO catalysts (1.1 wt% loading) under hydrogen atmospheres at 25°C have achieved high yields (95–98%) for analogous compounds like N-(furan-2-ylmethyl)aniline . Key parameters include:

ParameterOptimal Condition
CatalystPd/NiO (1.1 wt%)
Temperature25°C
Reaction Time10 hours
PurificationFiltration + solvent evaporation

Adjusting the allyl group’s electrophilicity and optimizing stoichiometric ratios of starting materials (e.g., 3-furylmethylamine and allyl halides) may further enhance yield.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. For furan-derived amines, 1H^1H NMR (400 MHz, CDCl3_3 ) typically reveals distinct peaks:

  • Furan protons: δ 6.3–7.4 ppm (multiplet, aromatic H).
  • Allyl group protons: δ 5.1–5.9 ppm (vinyl H) and δ 3.8–4.2 ppm (N-allyl CH2_2) . Complementary techniques like High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy should confirm molecular weight and functional groups (e.g., C-N stretches at ~1250 cm1^{-1}).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound is limited, general guidelines for amine handling apply:

  • Use fume hoods and personal protective equipment (gloves, lab coats).
  • Avoid inhalation/contact; store in inert atmospheres (argon/nitrogen).
  • Follow institutional protocols for waste disposal, as amines may react exothermically with oxidizers .

Advanced Research Questions

Q. How does the choice of catalyst influence the mechanistic pathway in the synthesis of this compound?

Methodological Answer: Catalysts like Pd/NiO facilitate hydrogenation steps in reductive amination by promoting imine intermediate reduction. The NiO support enhances Pd dispersion, increasing active sites for H2_2 dissociation. Mechanistic studies (e.g., kinetic isotope effects or in-situ FTIR) could identify rate-limiting steps, such as hydride transfer or C-N bond formation . Alternative catalysts (e.g., Raney Ni or Pt/C) may alter selectivity due to differing surface adsorption properties.

Q. What strategies can resolve discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, conformational flexibility, or unaccounted tautomerism. To address this:

  • Compare experimental 1H^1H/13C^{13}C NMR with Density Functional Theory (DFT)-calculated shifts (e.g., using B3LYP/6-311++G** basis sets).
  • Validate via 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-reference with databases like NIST Chemistry WebBook for analogous compounds .

Q. How do thermodynamic parameters (Δf_ff​H°, Δr_rr​G°) inform the optimization of this compound synthesis?

Methodological Answer: Thermodynamic data from NIST (e.g., Δf_fH° for intermediates) can predict reaction feasibility. For example:

  • Calculate Δr_rG° using Gibbs free energy tables .
  • If Δr_rG° > 0, adjust temperature/pressure to favor products (Le Chatelier’s principle).
  • Use calorimetry (DSC) to monitor exothermicity and avoid runaway reactions.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies:

  • pH Stability: Incubate the compound in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC/UV-Vis.
  • Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).
  • Light Sensitivity: Expose to UV/Vis light and track photodegradation products via LC-MS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.